3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-(Naphthalen-2-ylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of naphthalene-2-carboxylic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a suitable reagent to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Thiazol-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar in structure but contains a thiazole ring instead of a naphthalene ring.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester: A related compound with a methyl ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar but with an ethyl ester group.
Uniqueness
3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(16-13-5-6-14(9-13)17(16)19(22)23)20-15-8-7-11-3-1-2-4-12(11)10-15/h1-8,10,13-14,16-17H,9H2,(H,20,21)(H,22,23) |
InChI Key |
WVULZFFLGAIVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
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